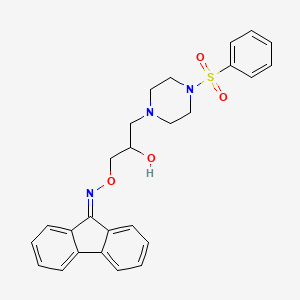

9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9H-Fluoren-9-one, also known as Fluorenone, is a chemical compound with the molecular formula C13H8O . It has an average mass of 180.202 Da and a monoisotopic mass of 180.057510 Da .

Molecular Structure Analysis

The molecular structure of 9H-Fluoren-9-one consists of a three-ring system, with the oxygen atom double-bonded to the central carbon atom of the middle ring .Physical And Chemical Properties Analysis

9H-Fluoren-9-one has a molecular weight of 180.2020 . More specific physical and chemical properties for the compound you mentioned are not available in the sources I found.Applications De Recherche Scientifique

Antimicrobial Properties and Inhibition of Bacterial Pathogens

Fluoroquinolones are synthetic antimicrobial agents widely used in clinical settings to combat infectious diseases. This compound, with its unique structure, has demonstrated promising activity against bacterial pathogens:

- Activity Against Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) : Notably, the derivative 5h (7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl) and two other derivatives, 5k and 5l (7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl), exhibited potent growth inhibition against CRPA. Their minimum inhibitory concentration (MIC) values were as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin. These findings suggest potential clinical utility in treating drug-resistant infections .

Poly (ADP-Ribose) Polymerase (PARP) Targeting in Breast Cancer Cells

Another intriguing application involves the compound’s interaction with poly (ADP-ribose) polymerase (PARP) in human breast cancer cells:

- Breast Cancer Therapy : By modulating PARP activity, this compound may have implications for breast cancer treatment. Further studies are needed to explore its efficacy and safety .

In Vitro Antibacterial Activity Against Pathogenic Bacteria

A related study investigated the antibacterial potential of novel derivatives containing a 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl scaffold:

- Antibacterial Activity : These compounds demonstrated promising antibacterial activity, suggesting their potential as therapeutic agents. Further in silico studies could provide insights into their mechanism of action .

Propriétés

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUSALOHNLTNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2572965.png)

![7-decyl-1,3-dimethyl-8-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2572968.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide](/img/structure/B2572973.png)

![N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2572976.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)